Method Precision Achieved Using Primidone-D5 as Internal Standard in ID-LC-MS/MS Reference Measurement Procedure
In a 2024 candidate reference measurement procedure (RMP) specifically developed for primidone quantification in human serum and plasma, the use of Primidone-D5 ([2H5]-primidone, CAS 73738-06-4) as the internal standard enabled method performance with intermediate precision <4.0% across all measured concentration levels, repeatability CV ranging from 1.0% to 3.3%, and relative mean bias from -2.6% to 3.9% across native serum and lithium-heparin plasma matrices [1]. This RMP employed an isotope dilution (ID-LC-MS/MS) approach, which is fundamentally dependent on the availability of a high-purity, stable isotope-labeled internal standard for accurate quantification [1].
| Evidence Dimension | Intermediate precision (% CV) |
|---|---|
| Target Compound Data | <4.0% CV across all concentration levels using Primidone-D5 as internal standard |
| Comparator Or Baseline | No comparator data provided; baseline is method performance specification |
| Quantified Difference | Not applicable — data represents absolute method performance achieved with target compound |
| Conditions | ID-LC-MS/MS; human serum and plasma; calibration range 0.150–30.0 μg/mL; C18 column separation; protein precipitation with high dilution |
Why This Matters
Procurement of Primidone-D5 is required to replicate or validate this reference-grade method precision; alternative internal standards will not produce comparable CV values.
- [1] Schierscher T, Salzmann L, Singh N, et al. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of primidone in human serum and plasma. Clin Chem Lab Med. 2024;62(7):1314-1325. doi:10.1515/cclm-2023-1032. View Source
